molecular formula C19H17F3N2O2S B2749696 N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 645348-89-6

N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2749696
CAS No.: 645348-89-6
M. Wt: 394.41
InChI Key: YHORGLRGDXYWQE-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” is a chemical compound with the linear formula C19H17F3N2O2S . It has a molecular weight of 394.419 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C19H17F3N2O2S . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in the molecule defines its structure and properties.

Scientific Research Applications

Antifungal Activity

A study on derivatives closely related to N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide showed promising antifungal activities. These compounds were synthesized and tested against various fungal strains, demonstrating significant antifungal properties, particularly against Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur (Gupta & Wagh, 2006).

Antimicrobial Nano-Materials

Another study focused on the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which showed significant antimicrobial activities against pathogenic bacteria and Candida species. These compounds were also evaluated for their cytotoxic properties, demonstrating more effectiveness against fungi than bacteria (Mokhtari & Pourabdollah, 2013).

Antioxidant Activities

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed these compounds' antioxidant properties. The study included synthesis and evaluation of their radical scavenging activity, indicating moderate to significant effectiveness in preventing oxidative stress (Ahmad et al., 2012).

Ligand-Protein Interactions and Photovoltaic Efficiency

A comprehensive study on benzothiazolinone acetamide analogs, including quantum mechanical studies and ligand-protein interactions, showed these compounds' potential in various biological and chemical applications. Additionally, their photovoltaic efficiency as potential photosensitizers in dye-sensitized solar cells (DSSCs) was explored, showing good light harvesting efficiency and free energy of electron injection suitable for photovoltaic cells (Mary et al., 2020).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-10-3-5-13(7-11(10)2)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)4-6-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORGLRGDXYWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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